molecular formula C11H15NO2S B13176863 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13176863
M. Wt: 225.31 g/mol
InChI Key: CYSVIJZQMQOUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a thiophene ring substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the hydroxymethyl group. The thiophene ring is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. Common reagents used in these reactions include aldehydes, amines, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that may involve solvents like dichloromethane (CH2Cl2) and catalysts like palladium (Pd).

Major Products

    Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-YL]thiophene-2-carboxylic acid.

    Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Hydroxymethyl)piperidin-1-YL]benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

    4-[4-(Hydroxymethyl)piperidin-1-YL]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. The combination of these rings allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-6-9-1-3-12(4-2-9)10-5-11(7-14)15-8-10/h5,7-9,13H,1-4,6H2

InChI Key

CYSVIJZQMQOUPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CSC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.